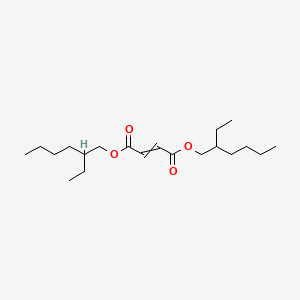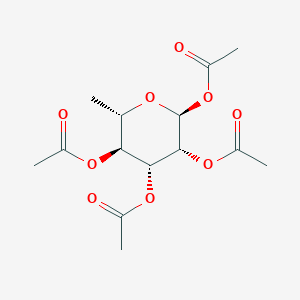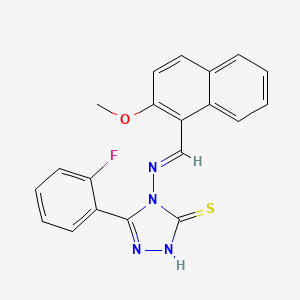
Bis(2-ethylhexyl) 2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) 2-butenedioate, also known as dioctyl fumarate, is an organic compound with the molecular formula C20H36O4. It is an ester derived from fumaric acid and 2-ethylhexanol. This compound is commonly used as a plasticizer in various industrial applications due to its ability to impart flexibility and durability to polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) 2-butenedioate is typically synthesized through the esterification of fumaric acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous reactors to ensure efficient mixing and reaction. The process is optimized to achieve high yields and purity of the product. The use of ionic membrane caustic soda liquid has been reported to reduce impurities and lower production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-ethylhexyl) 2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-ethylhexyl) 2-butenedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the formulation of medical devices and controlled-release pharmaceuticals.
Industry: Utilized in the production of adhesives, coatings, and sealants.
Mécanisme D'action
The mechanism of action of bis(2-ethylhexyl) 2-butenedioate involves its interaction with polymer chains, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and durability of the material. The molecular targets include the ester groups in the polymer chains, and the pathways involve the disruption of hydrogen bonding and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) maleate
- Di(2-ethylhexyl) fumarate
- Dioctyl maleate
Uniqueness
Bis(2-ethylhexyl) 2-butenedioate is unique due to its specific ester structure derived from fumaric acid, which imparts distinct properties such as higher thermal stability and better plasticizing efficiency compared to its analogs .
Propriétés
Formule moléculaire |
C20H36O4 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
bis(2-ethylhexyl) but-2-enedioate |
InChI |
InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3 |
Clé InChI |
ROPXFXOUUANXRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007095.png)


![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)
![6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione](/img/structure/B12007128.png)

![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)
![[1,3]Thiazolo[5,4-F]quinolin-2-amine](/img/structure/B12007151.png)
![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12007192.png)
